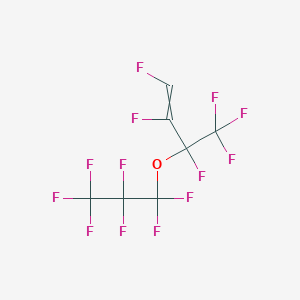![molecular formula C25H50O7 B14422113 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-76-6](/img/structure/B14422113.png)
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of dodecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product . The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the glycidyl ether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
作用機序
The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with various molecular targets. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions .
類似化合物との比較
Similar Compounds
2-[(Tetradecyloxy)methyl]oxirane: Similar in structure but with a longer alkyl chain.
2-[(Hexadecyloxy)methyl]oxirane: Another similar compound with an even longer alkyl chain.
Uniqueness
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain industrial applications where other glycidyl ethers may not perform as well .
特性
CAS番号 |
83585-76-6 |
|---|---|
分子式 |
C25H50O7 |
分子量 |
462.7 g/mol |
IUPAC名 |
2-(dodecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C25H50O7/c1-2-3-4-5-6-7-8-9-10-11-12-30-23-25-24-31-20-19-28-16-15-26-13-14-27-17-18-29-21-22-32-25/h25H,2-24H2,1H3 |
InChIキー |
ANBCFBHDAGOOGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


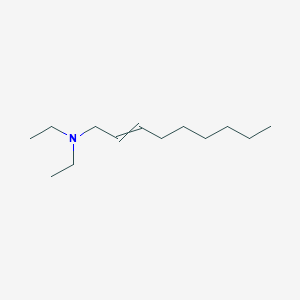
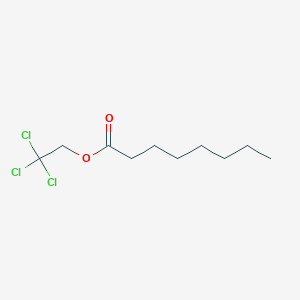

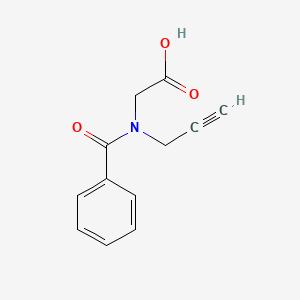
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
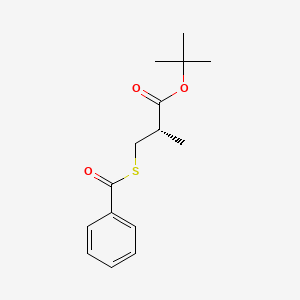
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

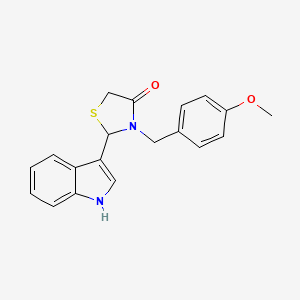
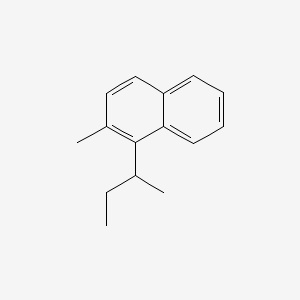

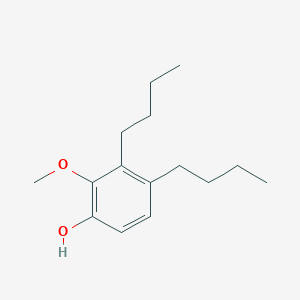
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
